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molecular formula C4H9NO5 B093346 Tris(hydroxymethyl)nitromethane CAS No. 126-11-4

Tris(hydroxymethyl)nitromethane

Cat. No. B093346
M. Wt: 151.12 g/mol
InChI Key: OLQJQHSAWMFDJE-UHFFFAOYSA-N
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Patent
US05482965

Procedure details

Procedure of Example 2 was repeated with 6.41 g of 2-ethylhexanal and 7.56 g of 2-(hydroxymethyl)-2-nitro-1,3-propanediol to give 11 g of 5-nitro-5-hydroxymethyl-1,3-dioxane derivative, which was reduced and distilled at 175°-178° C. to give 8.7 g of the product.
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[OH:10][CH2:11][C:12]([N+:17]([O-])=O)([CH2:15]O)[CH2:13][OH:14]>>[NH2:17][C:12]1([CH2:13][OH:14])[CH2:11][O:10][CH:4]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:1][CH3:2])[O:5][CH2:15]1

Inputs

Step One
Name
Quantity
6.41 g
Type
reactant
Smiles
C(C)C(C=O)CCCC
Step Two
Name
Quantity
7.56 g
Type
reactant
Smiles
OCC(CO)(CO)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1(COC(OC1)C(CC)CCCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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